7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 2-pyridinyl group at the C-7 position and a cyano group at C-2. Its structural resemblance to purines enables diverse biological interactions, particularly in oncology and imaging . The compound has been investigated for applications in positron emission tomography (PET) due to its tumor-targeting capabilities and stability in vivo . Modifications at the C-5 and C-7 positions significantly influence its pharmacokinetic and pharmacodynamic profiles, making it a versatile scaffold for drug development.
Structure
3D Structure
Properties
IUPAC Name |
7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N5/c13-7-9-8-16-17-11(4-6-15-12(9)17)10-3-1-2-5-14-10/h1-6,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZCBFKUZYOXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC3=C(C=NN23)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363191 | |
| Record name | 7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320417-17-2 | |
| Record name | 7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles with Electrophiles
A foundational method involves reacting 5-aminopyrazole-3-carbonitrile derivatives with 1,3-diketones or enamines. For example, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile reacts with acetylacetone-derived enamines to form the pyrazolo[1,5-a]pyrimidine core. Adapting this, a pyridinyl-containing diketone or enamine could direct substitution at position 7.
Example Procedure (adapted from):
- Condense 5-aminopyrazole-3-carbonitrile with a pyridinyl-substituted enamine (e.g., from 2-acetylpyridine and DMFDMA).
- Cyclize under acidic conditions (acetic acid/H₂SO₄) to yield the target compound.
Yields for analogous reactions range from 70–90%, though pyridinyl steric effects may reduce efficiency.
Chlorination and Cross-Coupling at Position 7
A two-step approach leverages chlorination followed by Suzuki-Miyaura coupling:
- Chlorination : Treat 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile with POCl₃ to form 7-chloro-pyrazolo[1,5-a]pyrimidine-3-carbonitrile.
- Suzuki Coupling : React the chloro intermediate with 2-pyridinylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O).
Key Data :
Multi-Component Reactions (MCRs)
MCRs offer a one-pot route by combining 5-aminopyrazoles, cyanoacetamides, and pyridinyl aldehydes. For instance, 5-amino-3-cyanopyrazole reacts with 2-pyridinecarboxaldehyde and malononitrile in ethanol under reflux to form the target via Knoevenagel condensation and cyclization.
Optimization Insight :
- Acetic acid as solvent improves cyclization efficiency.
- Microwave irradiation reduces reaction time from hours to minutes.
Mechanistic Insights and Regioselectivity
Cyclization Dynamics
The formation of the pyrimidine ring proceeds via nucleophilic attack of the 5-amino group on the electrophilic carbonyl carbon, followed by dehydration. Pyridinyl groups at position 7 stabilize the transition state through resonance, favoring regioselective cyclization.
Electronic Effects of the 3-Cyano Group
The electron-withdrawing cyano group at position 3 activates the pyrimidine ring for electrophilic substitution at position 7. Computational studies suggest this polarization directs cross-coupling reactions to the 7-position.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 5-Aminopyrazole, pyridinyl enamine | 70–85 | One-step, high regioselectivity | Requires custom enamine synthesis |
| Chlorination/Suzuki | 7-Chloro intermediate, boronic acid | 60–75 | Modular for diverse substituents | Multi-step, Pd cost |
| MCR | Aldehyde, aminopyrazole, malononitrile | 65–80 | Atom-economical, scalable | Sensitivity to solvent polarity |
Spectroscopic Characterization
Chemical Reactions Analysis
7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a Trk inhibitor, it binds to the active site of the kinase, preventing the phosphorylation of downstream signaling proteins and thereby inhibiting cell proliferation . The compound’s fluorescence properties are attributed to the electron-donating groups at position 7 on the fused ring, which enhance absorption and emission behaviors .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Key Trends and Insights
Substituent Position and Imaging Efficacy C-7 Modifications: The 2-pyridinyl (original compound) and 2-chloroanilino ([18F]5) groups enhance tumor affinity in PET imaging. The 2-chloroanilino substituent in [18F]5 improves radiotracer stability and tumor-to-background contrast . C-5 Modifications: Polar groups (e.g., acetoxymethyl in [18F]3) improve solubility but reduce tumor retention compared to nonpolar analogs like [18F]5. However, [18F]3 shows higher initial tumor cell uptake in vitro .
Impact of Halogenation Fluorine-18 labeling ([18F]5) provides optimal half-life (110 min) for PET imaging, balancing tracer kinetics and radiation safety .
Diverse Therapeutic Applications Anticancer Agents: Derivatives with benzocoumarin (15a) or trifluoromethyl groups exhibit cytotoxic or epigenetic activity . Central Nervous System (CNS) Activity: Hypnotic analogs like 5c demonstrate how minor structural changes (e.g., methylphenylpyrazole at C-7) can shift activity from imaging to sedation .
Fluorescence and Optical Properties Amino or aryl groups at C-7 (e.g., 7-amino-6-phenyl-3-cyano) enhance fluorescence, making these compounds suitable for optical imaging or biosensing .
Biological Activity
7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential as a therapeutic agent.
- Molecular Formula : C12H7N5
- Molecular Weight : 221.22 g/mol
- CAS Number : 320417-17-2
Anticancer Activity
Research has demonstrated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study evaluated a library of triazole-linked glycohybrids of pyrazolo[1,5-a]pyrimidines for their anticancer activity against various cell lines, including MDA-MB-231 (human breast cancer) cells. The results indicated that certain derivatives exhibited promising inhibitory effects:
| Compound ID | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 4a | MDA-MB-231 | >50 | No significant activity |
| 4b | MDA-MB-231 | 15.3 | Best inhibitory effect |
| 4c | MDA-MB-231 | 30.1 | Moderate activity |
The study highlighted the structure-activity relationship (SAR) of these compounds, suggesting that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance anticancer efficacy .
Anti-inflammatory Activity
In addition to anticancer properties, pyrazolo[1,5-a]pyrimidines have been investigated for their anti-inflammatory effects. A recent study synthesized a series of pyrazolo[1,5-a]quinazoline derivatives and assessed their ability to inhibit LPS-induced NF-κB/AP-1 reporter activity. The findings revealed several compounds with IC50 values below 50 µM, indicating strong anti-inflammatory potential:
| Compound ID | IC50 (µM) | Remarks |
|---|---|---|
| 13i | 4.8 | Highly potent anti-inflammatory |
| 16 | 30.1 | Moderate activity |
These compounds were predicted to interact with key signaling pathways involved in inflammation, further supporting their therapeutic potential .
The biological activity of this compound is attributed to its ability to modulate various molecular targets. Docking studies and SAR analyses suggest that these compounds can bind effectively to protein targets involved in cancer progression and inflammatory responses. For instance, interactions with kinases such as ERK2 and JNK3 have been proposed as mechanisms for their action .
Q & A
Q. What are the standard synthetic routes for preparing 7-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives?
The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their equivalents. For example:
- Method A : Refluxing 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile with phosphorus oxychloride to introduce chloro substituents .
- Method B : Reacting 7-chloro derivatives with substituted anilines (e.g., 2-chloroaniline) in 2-propanol at 60°C to form arylaminated products (84% yield) .
- Method C : Condensation with enaminones in pyridine under reflux, followed by acidification and crystallization (70–77% yields) .
Q. Which spectroscopic techniques are critical for characterizing these compounds?
Key methods include:
- 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., δ 8.35 ppm for pyrazole-H ).
- IR Spectroscopy : Identifies functional groups like nitriles (C≡N stretch ~2200 cm⁻¹) and carbonyls (CO stretch ~1670–1690 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weights (e.g., m/z 359 for C19H17N7O ).
- Elemental Analysis : Matches experimental vs. calculated C/H/N percentages (e.g., 62.77% C in C21H16ClN7Al ).
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization of the pyrazolo[1,5-a]pyrimidine core?
Regioselectivity depends on reaction conditions and directing groups:
- Electrophilic Substitution : Electron-withdrawing groups (e.g., Cl, CN) at position 3 direct further substitutions to positions 5 and 7 .
- Nucleophilic Aromatic Substitution : 7-chloro derivatives react preferentially with amines or thiols at position 7 due to activation by the adjacent nitrile .
- Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki) on halogenated derivatives require careful control of steric and electronic effects .
Q. What strategies resolve discrepancies in reaction yields for structurally similar derivatives?
Yield variations arise from substituent electronic/steric effects:
- Case Study : Compound 10c (62% yield) vs. 10d (68% yield) differ due to the electron-donating p-tolyl group in 10d , enhancing reactivity.
- Optimization : Adjusting solvent polarity (e.g., DMF vs. ethanol), temperature, and reaction time can improve yields for sterically hindered derivatives .
Q. How does X-ray crystallography confirm the planar geometry and intermolecular interactions of these compounds?
- Planarity : The pyrazolo[1,5-a]pyrimidine core exhibits coplanarity (r.m.s. deviation: 0.011 Å), stabilized by conjugation. Non-H atoms align within 0.03 Å .
- Intermolecular Interactions : Weak C–H⋯N hydrogen bonds form infinite sheets parallel to the b plane, influencing crystal packing and stability .
Q. What therapeutic applications have been explored for pyrazolo[1,5-a]pyrimidine derivatives?
- Anti-Tumor Agents : Derivatives inhibit kinases (e.g., VEGF-R2) and disrupt tumor cell proliferation .
- Enzyme Inhibitors : Carboxamide derivatives (e.g., 18c ) target non-benzodiazepine receptors for anxiolytic activity .
- Antiviral/Anti-inflammatory : Substituents like trifluoromethyl groups enhance metabolic stability and binding affinity .
Methodological Challenges
Q. How to address low solubility during crystallization of nitrile-containing derivatives?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, ethyl acetate) for slow evaporation .
- Co-Crystallization : Introduce hydrogen-bond donors (e.g., urea) to improve crystal lattice formation .
Q. What are the pitfalls in interpreting NMR data for polycyclic pyrazolo[1,5-a]pyrimidines?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
